molecular formula C12H26N2O B8672805 N-HYDROXY-DODECANAMIDINE CAS No. 95500-20-2

N-HYDROXY-DODECANAMIDINE

Cat. No.: B8672805
CAS No.: 95500-20-2
M. Wt: 214.35 g/mol
InChI Key: KVACUYQANHDHQF-UHFFFAOYSA-N
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Description

It belongs to the class of fatty acid amides with a hydroxyl group (-OH) directly attached to the amide nitrogen. Such compounds are of interest in surfactant chemistry, pharmaceutical intermediates, and organic synthesis due to their polarity and hydrogen-bonding capabilities . While the term "amidine" (a distinct functional group: NH-C=N-) is mentioned in the query, the evidence predominantly references amide derivatives (CONR₂).

Properties

CAS No.

95500-20-2

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N'-hydroxydodecanimidamide

InChI

InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-11-12(13)14-15/h15H,2-11H2,1H3,(H2,13,14)

InChI Key

KVACUYQANHDHQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxydodecanimidamide typically involves the reaction of dodecanimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product. The general reaction scheme is as follows:

    Starting Materials: Dodecanimidamide and hydroxylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Dodecanimidamide is dissolved in the solvent, and hydroxylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure N’-hydroxydodecanimidamide.

Industrial Production Methods: Industrial production of N’-hydroxydodecanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxydodecanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo-dodecanimidamide.

    Reduction: Formation of dodecanamine.

    Substitution: Formation of alkyl or acyl derivatives of N’-hydroxydodecanimidamide.

Scientific Research Applications

N’-hydroxydodecanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-hydroxydodecanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Hydroxy-dodecanamide derivatives vary in substituent structure, significantly influencing their physicochemical properties. Below is a detailed comparison of three key analogs:

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Features
N-Hydroxy-N-methyl-dodecanamide 52753-89-6 C₁₃H₂₇NO₂ 229.36 CON(OH)CH₃ Methyl and hydroxyl on N; moderate polarity
N-(2-Hydroxyethyl)dodecanamide 142-78-9 C₁₄H₂₉NO₂ 243.39 CONH-CH₂CH₂OH Ethylene glycol-like chain; enhanced water solubility
N-(2-Hydroxy-2-methylpropyl)dodecanamide 83883-11-8 C₁₆H₃₃NO₂ 271.44 CONH-CH₂C(CH₃)(OH) Bulky substituent; increased steric hindrance

Key Differences

  • Polarity and Solubility: N-(2-Hydroxyethyl)dodecanamide (CAS 142-78-9) has a hydrophilic ethylene glycol chain, likely enhancing aqueous solubility compared to the methyl-substituted analog (CAS 52753-89-6) .
  • Steric Effects :

    • The bulky substituent in CAS 83883-11-8 may hinder interactions in enzymatic or surfactant applications, whereas smaller substituents (e.g., methyl or hydroxyethyl) allow tighter molecular packing .
  • Synthetic Applications :

    • N-Hydroxy-N-methyl-dodecanamide (CAS 52753-89-6) is a candidate for metal chelation or radical stabilization due to its N-hydroxy group .

Industrial Relevance

  • Surfactants: N-(2-Hydroxyethyl)dodecanamide (CAS 142-78-9) is structurally similar to ethanolamine-based surfactants, which are widely used in detergents and emulsifiers .
  • Polymer Additives : The branched substituent in CAS 83883-11-8 could improve compatibility with hydrophobic polymers, acting as a plasticizer or stabilizer .

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